A Technical Guide to the Physicochemical Properties of Chloramphenicol Palmitate for Preformulation Studies
A Technical Guide to the Physicochemical Properties of Chloramphenicol Palmitate for Preformulation Studies
For: Researchers, Scientists, and Drug Development Professionals On: Core Physicochemical Characterization of Chloramphenicol (B1208) Palmitate
This technical guide provides an in-depth analysis of the essential physicochemical properties of chloramphenicol palmitate, a critical prodrug antibiotic. The data and protocols herein are curated to support robust preformulation studies, enabling the development of stable, safe, and effective pharmaceutical dosage forms.
Chloramphenicol palmitate is the palmitic acid ester of chloramphenicol, developed to mask the intensely bitter taste of the parent antibiotic, making it suitable for pediatric oral suspensions.[1][2][3] As a prodrug, it is inactive and must be hydrolyzed by intestinal esterases to release the active chloramphenicol for absorption.[3][4][5][6] The efficiency of this conversion and the subsequent bioavailability are intrinsically linked to the physicochemical properties of the drug substance, particularly its solid-state form. A thorough understanding of these characteristics is therefore paramount for formulation design.
General Physicochemical Properties
The fundamental identity and characteristics of chloramphenicol palmitate are summarized below.
| Property | Value | References |
| IUPAC Name | [(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate | [7] |
| CAS Number | 530-43-8 | [1][2][3][7][8] |
| Molecular Formula | C₂₇H₄₂Cl₂N₂O₆ | [1][3][6][7][9][10] |
| Molecular Weight | 561.54 g/mol | [3][7][9][10][11] |
| Appearance | White to off-white or yellowish, unctuous crystalline powder. | [1][9][11] |
Solid-State Properties and Polymorphism
Polymorphism is the most critical preformulation consideration for chloramphenicol palmitate, as different crystal forms exhibit vastly different therapeutic activities.[12][13][14] The drug is known to exist in multiple crystalline forms, most notably Forms A, B, and C (also referred to as I, II, and III), as well as an amorphous state.[12][14][15]
-
Form A (Form I): This is the most thermodynamically stable polymorph. However, it is therapeutically inactive due to its low solubility and dissolution rate, which leads to poor bioavailability.[13][14][15]
-
Form B (Form II): This is a metastable form with higher free energy.[12][13] Its greater solubility and faster dissolution rate result in improved bioavailability, making it the desired form for pharmaceutical manufacturing.[12][14][16]
-
Form C (Form III): This form is highly unstable and readily converts to the more stable forms.[12][13][14]
-
Amorphous Form: An amorphous, non-crystalline form also exists.[12]
The difference in bioavailability among polymorphs is directly attributed to their dissolution rates, which consequently affects the rate of enzymatic hydrolysis to the active chloramphenicol.[16] Control of the solid state during manufacturing and throughout the product's shelf life is therefore essential.
| Polymorph Property | Form A (Stable) | Form B (Metastable) | Form C (Unstable) | References |
| Thermodynamic Stability | Highest | Intermediate | Lowest | [14][16] |
| Bioavailability | Inactive / Very Low | Active / High | Unstable | [13][14][15] |
| Melting Point | ~90 °C | ~87 °C | ~87 °C | [17] |
| Solubility | Low | Higher than Form A | Highest (but unstable) | [13][14][15] |
Key Quantitative Physicochemical Data
Precise quantitative data is the foundation of formulation development. The following table summarizes the key physicochemical parameters for chloramphenicol palmitate.
| Parameter | Value | Notes | References |
| Melting Range | 87 °C to 95 °C | The observed range depends heavily on the polymorphic form present. Form A melts higher (~90°C) than Form B (~87°C). | [1][17][18] |
| Solubility (Water) | 8.423 µg/L (at 25 °C) | Very slightly soluble in water. | [2][9] |
| Solubility (Organic) | Soluble in methanol, ethanol, DMF, DMSO. Sparingly soluble in ethyl acetate. | Highly soluble in alcohol (parent chloramphenicol). The palmitate ester is sparingly soluble in alcohol. | [3][9][19][20] |
| pKa (Predicted) | 10.69 ± 0.46 | The molecule has weakly acidic protons. | [2][3][9][10] |
| LogP (Predicted) | 7.86 | Indicates high lipophilicity, consistent with its poor water solubility. | [21] |
| Specific Rotation | +21° to +25° | In dehydrated alcohol (50 mg/mL). | [18] |
| UV λmax | 271 nm | In ethanol. | [2][3][8][9] |
Experimental Protocols for Characterization
Reliable characterization requires standardized methodologies. The following protocols are fundamental for preformulation assessment.
Melting Point Determination (Capillary Method - USP <741>)
This method determines the temperature range over which the crystalline solid transitions to a liquid.
-
Sample Preparation: The drug substance is finely powdered and dried in a vacuum desiccator over a suitable drying agent to constant weight.[22]
-
Capillary Loading: The dry powder is packed into a capillary tube (e.g., 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[22]
-
Measurement: The capillary is placed in a calibrated melting point apparatus. The temperature is raised until it is approximately 5°C below the expected melting point.
-
Heating Rate: The temperature is then increased at a controlled rate, typically 1 °C/minute.[22]
-
Recording: The range is recorded from the temperature at which the substance begins to collapse or liquefy (onset point) to the temperature at which it is completely molten (clear point).[22]
Solubility Determination (Equilibrium Shake-Flask Method)
This method measures the saturation concentration of the drug in a specific solvent at a constant temperature.
-
Preparation: An excess amount of chloramphenicol palmitate is added to a known volume of the selected solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: The resulting suspension is filtered (using a filter that does not adsorb the drug) or centrifuged to separate the undissolved solid.
-
Quantification: The concentration of the dissolved drug in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry at 271 nm.
Polymorph Characterization
A combination of techniques is required to unambiguously identify and quantify the polymorphic forms.
-
Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine melting points, transition temperatures, and enthalpies. For chloramphenicol palmitate, DSC can distinguish Form A (m.p. ~90°C) from Forms B and C (m.p. ~87°C). Form C is uniquely identified by a characteristic exothermic transition at approximately 61°C prior to melting.[17]
-
X-Ray Powder Diffraction (XRPD): XRPD is the definitive method for identifying crystalline structures. Each polymorph produces a unique diffraction pattern, or "fingerprint," based on the arrangement of molecules in the crystal lattice. This allows for both qualitative identification and quantitative analysis of the different forms in a mixture.[23]
-
Raman Spectroscopy: This vibrational spectroscopy technique provides information about the molecular structure and lattice vibrations. It is non-destructive and can differentiate between polymorphs based on their distinct spectral signatures. When coupled with a hot stage (Hot-Stage Raman Microscopy), it can be used to monitor solid-state transformations between polymorphs as a function of temperature.[12][15]
Visualized Workflows and Pathways
Understanding the logical flow of preformulation studies and the biological fate of the prodrug is essential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chloramphenicol palmitate CAS#: 530-43-8 [m.chemicalbook.com]
- 3. Chloramphenicol palmitate | 530-43-8 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Chloramphenicol Palmitate? [synapse.patsnap.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Chloramphenicol Palmitate | C27H42Cl2N2O6 | CID 443382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chloramphenicol Palmitate | 530-43-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chembk.com [chembk.com]
- 10. 530-43-8 CAS MSDS (Chloramphenicol palmitate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of Chloramphenicol Palmitate Form C and Absorption Assessments of Chloramphenicol Palmitate Polymorphs [jstage.jst.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. Chloramphenicol Palmitate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 19. bioaustralis.com [bioaustralis.com]
- 20. researchgate.net [researchgate.net]
- 21. chloramphenicol palmitate | CAS#:106322-62-7 | Chemsrc [chemsrc.com]
- 22. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
